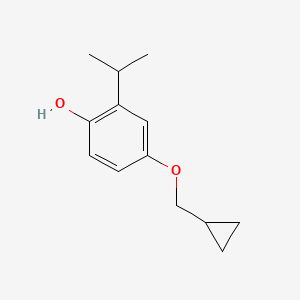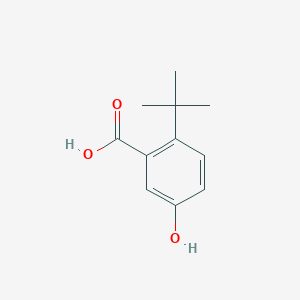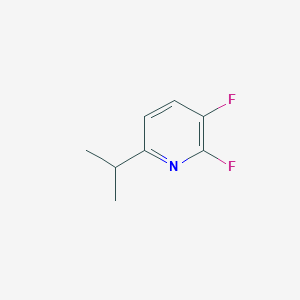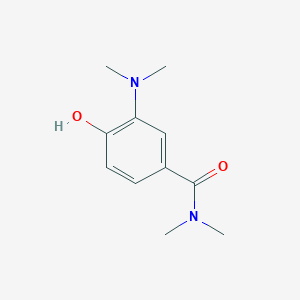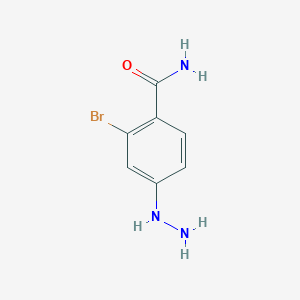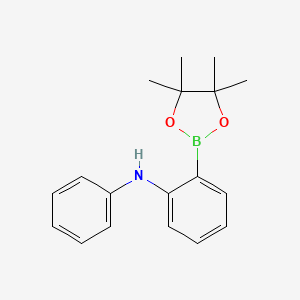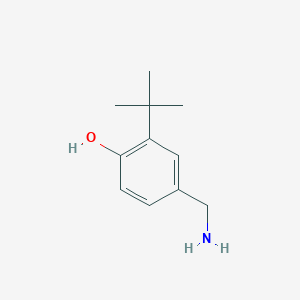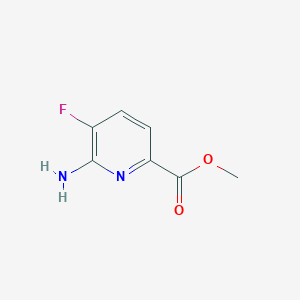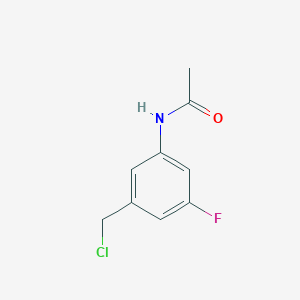
N-(3-(Chloromethyl)-5-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Chloromethyl)-5-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-fluorophenyl)acetamide typically involves the reaction of 3-(chloromethyl)-5-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-(Chloromethyl)-5-fluoroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
N-(3-(Chloromethyl)-5-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted acetamides, while oxidation and reduction can lead to the formation of different functional groups on the phenyl ring.
科学研究应用
N-(3-(Chloromethyl)-5-fluorophenyl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of N-(3-(Chloromethyl)-5-fluorophenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.
相似化合物的比较
Similar Compounds
N-(3-(Chloromethyl)phenyl)acetamide: Lacks the fluorine atom, which affects its reactivity and stability.
N-(3-(Fluoromethyl)phenyl)acetamide: Contains a fluoromethyl group instead of a chloromethyl group, leading to different chemical properties.
N-(3-(Chloromethyl)-5-bromophenyl)acetamide: Contains a bromine atom instead of fluorine, which alters its biological activity.
Uniqueness
N-(3-(Chloromethyl)-5-fluorophenyl)acetamide is unique due to the presence of both chloromethyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H9ClFNO |
|---|---|
分子量 |
201.62 g/mol |
IUPAC 名称 |
N-[3-(chloromethyl)-5-fluorophenyl]acetamide |
InChI |
InChI=1S/C9H9ClFNO/c1-6(13)12-9-3-7(5-10)2-8(11)4-9/h2-4H,5H2,1H3,(H,12,13) |
InChI 键 |
DALNJVSZTOMRMU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC(=C1)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



